ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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Overview
Description
Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the IUPAC name ethyl [4- (4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate . It has a molecular weight of 343.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H18FNO4/c1-2-24-18(22)11-15-12-25-17-6-4-3-5-16(17)21(15)19(23)13-7-9-14(20)10-8-13/h3-10,15H,2,11-12H2,1H3 . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The physical form of this compound is solid . The density is not explicitly mentioned for this compound, but a related compound, Ethyl (4-fluorobenzoyl)acetate, has a density of 1.174 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with structural similarities to ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate, demonstrates versatile applications in the synthesis of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be derived, showcasing the compound's role in creating a wide range of heterocyclic compounds with potential pharmacological applications (Honey et al., 2012).
Material Science and Polymerization
In the realm of sustainable materials, sesamol and furfurylamine have been used to synthesize a novel benzoxazine monomer, which aligns with the green chemistry principles by utilizing renewable feedstocks and safer solvents. The synthesized monomer, which may share reactivity patterns with this compound, was found to polymerize into a thermally stable polybenzoxazine. This development underscores the compound's contribution to creating environmentally friendly polymers with high thermal stability, potentially applicable in advanced material applications (Salum et al., 2018).
Advanced Applications
The structural features of this compound suggest potential in creating complex molecules for advanced applications. For example, novel benzothiazole derivatives have been synthesized for antimicrobial and anticancer studies, indicating the broader utility of similar compounds in medicinal chemistry and drug development. This emphasizes the potential of this compound in contributing to the synthesis of bioactive molecules with therapeutic applications (Osmaniye et al., 2018).
Mechanism of Action
Target of Action
It is typically used as a ligand for improving stereoselectivity of catalytic reactions due to its great chelating ability to metal centers .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes condensation with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide . It’s also used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines .
Biochemical Pathways
It’s known to be involved in the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments .
properties
IUPAC Name |
ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-2-24-18(22)11-15-12-25-17-6-4-3-5-16(17)21(15)19(23)13-7-9-14(20)10-8-13/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXLSAUKLQFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326857 |
Source
|
Record name | ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439112-17-1 |
Source
|
Record name | ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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